9-Ethyl-6-methylthiopurine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7252-00-8 |
|---|---|
Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
9-ethyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C8H10N4S/c1-3-12-5-11-6-7(12)9-4-10-8(6)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
OQDMOHRZTMPTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2SC |
Origin of Product |
United States |
Chemical and Physical Properties of 9 Ethyl 6 Methylthiopurine
The following table summarizes the key chemical and physical properties of 9-Ethyl-6-methylthiopurine.
| Property | Value |
| Molecular Formula | C₈H₁₀N₄S |
| Molecular Weight | 194.26 g/mol |
| Appearance | White solid |
| Melting Point | 53-56 °C |
| CAS Number | 7252-00-8 |
Data sourced from available chemical literature.
Molecular Mechanisms of Action of 9 Ethyl 6 Methylthiopurine
Interactions with Enzymes of Purine (B94841) Metabolism Pathways
The de novo purine synthesis pathway is a fundamental cellular process for producing purine nucleotides. Thiopurine metabolites derived from compounds like 9-Ethyl-6-methylthiopurine are known to inhibit this pathway at its earliest committed step. drugbank.comoncohemakey.com The primary metabolite responsible for this inhibition is methylthioinosine monophosphate (meTIMP). drugbank.comoncohemakey.com By blocking this pathway, the cell's ability to produce adenine (B156593) and guanine (B1146940) nucleotides is significantly impaired.
Glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT) is the rate-limiting enzyme of the de novo purine synthesis pathway. drugbank.comresearchgate.net It catalyzes the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine. wikipedia.org The metabolite 6-methylthioinosinate (MTIMP or meTIMP), formed from the metabolism of 6-mercaptopurine (B1684380), is a potent inhibitor of GPAT. drugbank.com This inhibition is a key aspect of the drug's action, as it effectively shuts down the entire de novo synthesis cascade, preventing the formation of inosinic acid (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). drugbank.com
| Enzyme | Function | Effect of Thiopurine Metabolite (meTIMP) |
| Glutamine-5-phosphoribosylpyrophosphate Amidotransferase (GPAT) | Catalyzes the first committed step in de novo purine synthesis. | Inhibition |
In addition to inhibiting de novo synthesis, thiopurines are also metabolized by the purine salvage pathway. This pathway recycles purine bases from nucleotide degradation to reform nucleotides. The key enzyme in this pathway for thiopurines is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). drugbank.comnih.gov
Following dealkylation to 6-mercaptopurine (MP), the compound competes with the natural purine bases hypoxanthine (B114508) and guanine for the enzyme HGPRT. nih.govdrugbank.com HGPRT recognizes 6-MP as a substrate and converts it into thioinosinic acid (TIMP), also known as thioinosine monophosphate. drugbank.comnih.gov This conversion is crucial for the pharmacological activity of the drug, as TIMP is a pivotal intermediate that can be further metabolized into other active compounds. While 6-MP itself is a substrate, high concentrations can lead to competitive inhibition of the enzyme's activity with its natural substrates. science.gov The formation of TIMP effectively channels the thiopurine into the cell's metabolic machinery.
| Enzyme | Natural Substrates | Thiopurine Substrate | Product |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Hypoxanthine, Guanine | 6-Mercaptopurine | Thioinosine Monophosphate (TIMP) |
Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of IMP to xanthosine (B1684192) monophosphate (XMP). nih.govnih.gov This enzyme is a significant target for the metabolites of this compound. The metabolite TIMP, produced by HGPRT, inhibits the conversion of IMP to XMP. drugbank.com
| Enzyme | Reaction Catalyzed | Inhibitory Metabolite(s) | Potential Mechanism |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Inosine Monophosphate (IMP) → Xanthosine Monophosphate (XMP) | Thioinosine Monophosphate (TIMP), Methylthioinosine Monophosphate (meTIMP) | Competitive/Uncompetitive Inhibition |
Effects on Inosine Monophosphate Dehydrogenase (IMPDH) Activity
Intracellular Processing and Formation of Active Thionucleotide Metabolites
The intracellular journey of thiopurines begins with their conversion into thioinosine monophosphate (TIMP) analogues, a pivotal step that commits the drug to its metabolic fate. This is followed by sequential phosphorylation events, culminating in the formation of triphosphate derivatives that are the direct precursors for incorporation into DNA and RNA.
Upon entering the cell, thiopurines like 6-mercaptopurine (a related compound) are metabolized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form 6-thioinosine monophosphate (TIMP). oncohemakey.comnih.gov This conversion is a crucial activation step. Similarly, this compound is expected to undergo analogous intracellular processing, leading to the formation of a corresponding thioinosine monophosphate analogue. The enzyme thiopurine S-methyltransferase (TPMT) can also methylate 6-mercaptopurine, and its activity influences the balance between active thioguanine nucleotides and methylated metabolites. researchgate.netgoogle.com
Following its formation, the TIMP analogue is further phosphorylated. TIMP is converted to thioguanosine monophosphate (TGMP), which is then sequentially phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and finally to thioguanosine triphosphate (TGTP). ukm.mydiva-portal.org These phosphorylation steps are essential for generating the active triphosphate forms of the drug. The resulting thioguanine nucleotides (TGNs), which include both ribonucleotides and deoxyribonucleotides, are the primary active metabolites responsible for the drug's effects. nih.gov
The active thiopurine triphosphate metabolites, such as deoxythioguanosine triphosphate (dGTP) analogues, can be incorporated into both DNA and RNA, acting as fraudulent bases. oncohemakey.comnih.gov The incorporation of these thionucleotides is a key mechanism of action, leading to disruptions in nucleic acid function and integrity. Research indicates that the extent of incorporation into DNA correlates with cytotoxicity. oncohemakey.com
The incorporation of thiopurines like 6-thioguanine (B1684491) (6-TG) into DNA can have significant consequences for DNA replication and repair. oup.com The presence of 6-TG in the DNA template can lead to mispairing during replication. nih.gov For instance, S6-methylthioguanine (S6mG), a metabolite formed from 6-TG, can mispair with thymine, triggering the DNA mismatch repair (MMR) system. nih.gov This futile cycle of misincorporation and attempted repair can lead to DNA strand breaks and ultimately trigger apoptosis. oncohemakey.comnih.gov The cytotoxicity of thiopurines is often dependent on a proficient MMR system. nih.gov
Incorporation into Nucleic Acids (DNA and RNA) and its Research Implications
Other Proposed Molecular Targets and Cellular Pathways
The entry of thiopurines into cells is mediated by nucleoside transporters. units.it Studies on related thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) have shown the involvement of both concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.gov Specifically, CNT3 and ENT2 have been identified as playing a key role in the transport of 6-MP and 6-TG in leukemia cells. nih.gov The expression levels of these transporters can therefore influence cellular sensitivity and resistance to thiopurine drugs. nih.gov Additionally, multidrug resistance-associated proteins (MRPs), which are part of the ABC transporter family, such as ABCC4 (MRP4), can actively transport thiopurine metabolites like TGMP out of cells, affecting their intracellular accumulation. diva-portal.org
Modulation of Signal Transduction Pathways (e.g., Rac1)
The compound this compound, also known as 9-ethyl-6-mercaptopurine (B1229893), functions as a prodrug, meaning it is converted within the body into its active forms. Research indicates that 9-alkyl derivatives of 6-thiopurines, such as 9-ethyl-6-mercaptopurine, undergo dealkylation to form active metabolites like 6-mercaptopurine (MP) and subsequently 6-thioguanine (TG). nih.gov These active metabolites are central to the compound's mechanism of action, particularly in the modulation of critical signal transduction pathways.
A primary target of the active metabolites of thiopurines is the Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase that plays a pivotal role in various cellular processes. researchgate.netscience.gov The immunosuppressive effects of thiopurines are largely attributed to their interference with Rac1 function in T-lymphocytes. researchgate.netualberta.ca
The mechanism involves the metabolic conversion of MP and TG into active 6-thioguanine nucleotides (6-TGNs). researchgate.net One of these nucleotides, 6-thioguanosine (B559654) triphosphate (TGTP), directly interacts with and inhibits Rac1. nih.gov This inhibition occurs through the formation of a disulfide adduct between TGTP and a specific motif within the Rac1 protein. diva-portal.org
The binding of TGTP to Rac1 disrupts its normal function, which includes the activation of downstream signaling pathways essential for T-cell activation and survival, such as the mitogen-activated protein kinase (MEK), NF-κB, and STAT3 pathways. diva-portal.orgwindows.net Under normal physiological conditions, the active GTP-bound form of Rac1 (Rac1-GTP) promotes cell survival signals. However, when TGTP binds to Rac1, it impairs these survival pathways, leading to the apoptosis (programmed cell death) of activated T-cells. windows.net
Specifically, the inhibition of Rac1 by thiopurine metabolites has been shown to suppress the expression of the anti-apoptotic protein Bcl-xL. diva-portal.orgwindows.net This contributes significantly to the pro-apoptotic effect observed in T-lymphocytes. The blockage of Rac1 signaling not only induces apoptosis but also impairs the proliferation of T-cells, thereby exerting an immunosuppressive effect. science.govchemsrc.com
Research has demonstrated the impact of 6-mercaptopurine on Rac1 signaling in various cell types beyond T-lymphocytes. In macrophages and gut epithelial cells, 6-MP treatment resulted in the inhibition of Rac1. science.gov This inhibition had further downstream effects, such as reducing the expression of inducible nitric oxide synthase (iNOS) in macrophages and suppressing the proliferation of epithelial cells. science.gov
The following table summarizes key research findings on the interaction between thiopurine metabolites and the Rac1 signaling pathway.
| Finding | Involved Compound(s) | Effect on Rac1 Signaling | Downstream Consequences | Cell Type(s) |
| Prodrug Conversion | 9-ethyl-6-mercaptopurine | Is converted to 6-mercaptopurine (MP). nih.gov | Releases active metabolite for downstream action. | In vivo (mice) |
| Direct Rac1 Inhibition | 6-thioguanosine triphosphate (TGTP) | Forms a disulfide adduct with Rac1. diva-portal.org | Inhibition of Rac1 activity. | T-lymphocytes |
| Apoptosis Induction | 6-mercaptopurine, 6-thioguanine nucleotides | Blocks Rac1 signaling pathways (MEK, NF-κB, STAT3). diva-portal.orgwindows.net | Induces apoptosis in activated T-cells. | T-lymphocytes |
| Macrophage Modulation | 6-mercaptopurine (6-MP) | Inhibits Rac1 activation. science.gov | Reduced iNOS expression. | Macrophages |
| Epithelial Cell Effect | 6-mercaptopurine (6-MP) | Suppresses Rac1-dependent STAT3 activation. science.gov | Reduced epithelial cell proliferation. | Gut epithelial cells |
Cellular and Biochemical Research Investigations
Investigation of Cellular Growth Inhibition in Non-Human Cell Lines
Kinetic studies on cultured leukemia L1210 cells have demonstrated that the rate of viability reduction and the extent of cell death are relatively independent of the concentration of 9-ethyl-6-thiopurine. nih.gov This observation suggests that the cytotoxic effects of this compound may be primarily targeted toward cells that are actively proliferating. nih.gov Consequently, increasing the concentration of 9-ethyl-6-thiopurine beyond a minimum effective level may offer limited additional therapeutic advantage in killing these cells. nih.gov This kinetic profile is shared with other purine (B94841) analogs such as 6-thioguanine (B1684491) and 6-methylthiopurine ribonucleoside, which also show a similar lack of concentration dependence on their cell-killing rates. nih.gov
Table 1: Kinetic Characteristics of Purine Analogs in L1210 Cells
| Compound | Concentration Dependence of Cell Killing | Implied Target Cells |
|---|---|---|
| 9-Ethyl-6-thiopurine | Relatively Independent | Proliferating Cells |
| 6-Thioguanine | Relatively Independent | Proliferating Cells |
| 6-Methylthiopurine ribonucleoside | Relatively Independent | Proliferating Cells |
| 2-Fluoroadenosine | Dependent | Proliferating & Non-replicating Cells |
Analogs of 9-ethyl-6-methylthiopurine, such as 6-mercaptopurine (B1684380) (6-MP), have been shown to induce significant perturbations in the cell cycle of cancer cell lines. In studies using L1210 leukemia cells, treatment with 6-MP led to a notable redistribution of cells throughout the cycle. nih.gov Specifically, flow cytometry analysis revealed a decrease in the proportion of cells in the G1 and S phases, accompanied by a pronounced accumulation of cells in the G2 phase. nih.gov Further investigations in Jurkat T cells demonstrated that 6-MP can promote an accumulation of cells in the sub-G1 phase in a time-dependent manner, which is indicative of fragmented nuclei and apoptosis. nih.gov After 72 hours of exposure to 6-MP, 34% of cells were found in the sub-G1 phase compared to 13% in control cells. nih.gov This was associated with a corresponding decrease in the G1 phase population from 38% to 27%. nih.gov
Table 2: Effect of 6-Mercaptopurine (6-MP) on Cell Cycle Distribution
| Cell Line | Treatment | Effect on Cell Cycle Phases |
|---|---|---|
| L1210 Leukemia Cells | 6-MP | Decrease in G1 and S phases, accumulation in G2 phase. nih.gov |
| Jurkat T Cells | 50 μM 6-MP (72h) | Accumulation in sub-G1 phase (34% vs 13% control), decrease in G1 phase (27% vs 38% control). nih.gov |
Gene Expression Profiling in Response to this compound Analogs
The cellular response to thiopurine analogs involves significant changes in the expression of genes related to purine metabolism. In thiopurine-resistant T-lymphoblastic cell lines, a notable reduction in the levels of mRNA encoding several key proteins for de novo purine synthesis has been observed. nih.gov These reductions, ranging from 30-52%, affect enzymes such as aminoimidazole carboxamide ribonucleotide formyltransferase, glycinamide (B1583983) ribonucleotide transformylase, and guanine (B1146940) monophosphate synthetase. nih.gov This downregulation of gene expression leads to a decreased rate of de novo purine synthesis in resistant cells. nih.gov Comprehensive analysis of the metabolic changes promoted by 6-mercaptopurine in proliferating T cells also indicates a transcriptional reprogramming of genes involved in nucleotide synthesis. nih.gov
Table 3: Downregulation of Purine Synthesis Genes in Thiopurine-Resistant Cells
| Gene/Protein | Function | mRNA Level Reduction |
|---|---|---|
| Aminoimidazole carboxamide ribonucleotide formyltransferase | De novo purine synthesis | 30-52% nih.gov |
| Glycinamide ribonucleotide transformylase | De novo purine synthesis | 30-52% nih.gov |
| Guanine monophosphate synthetase | De novo purine synthesis | 30-52% nih.gov |
Studies on Mechanisms of Experimental Resistance in Cell Models
Experimental resistance to thiopurines like this compound and its analogs is often rooted in specific enzymatic alterations. A primary mechanism of resistance is related to the expression of the purine salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). acs.org Cell lines with low expression of HGPRT demonstrate significant resistance to compounds like 6-thioguanine. acs.org This is because HGPRT is crucial for the metabolic activation of thiopurines.
Another enzymatic basis for resistance involves the catabolism and inactivation of these compounds. The enzyme thiopurine S-methyltransferase (TPMT) metabolizes 6-mercaptopurine to 6-methylmercaptopurine (B131649), while xanthine (B1682287) oxidase can convert it to 6-thiouric acid; both pathways inactivate the drug. researchgate.net Furthermore, some resistance mechanisms are tied to cellular uptake. Human T-lymphoblastic leukaemia cells that acquire resistance to 6-mercaptopurine or 6-thioguanine may do so as a consequence of defective transport mechanisms. nih.gov Interestingly, it has been suggested that 9-alkyl derivatives such as 9-ethyl-6-mercaptopurine (B1229893) may function as prodrugs, undergoing dealkylation to release the active parent compounds, 6-mercaptopurine or 6-thioguanine. nih.gov
Table 4: Enzymatic Mechanisms of Resistance to Thiopurine Analogs
| Mechanism | Enzyme(s) Involved | Effect on Drug Action |
|---|---|---|
| Reduced Drug Activation | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Decreased expression leads to reduced conversion of thiopurines to their active metabolites. acs.org |
| Increased Drug Inactivation | Thiopurine S-methyltransferase (TPMT), Xanthine Oxidase | Enhanced catabolism of the active drug to inert metabolites. researchgate.net |
| Altered Cellular Transport | Not specified | Defective transport proteins reduce the intracellular concentration of the drug. nih.gov |
Transport-Mediated Mechanisms of Resistance
Resistance to thiopurine analogues, including this compound, can be significantly influenced by the efficiency of drug transport across the cell membrane. The intracellular concentration of the active metabolites of this compound is a critical determinant of its cytotoxic effects. This concentration is maintained by a delicate balance between influx and efflux cellular transport systems. Alterations in the function or expression of these transporters can lead to reduced drug accumulation, thereby conferring resistance. Research into the parent compounds, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), has elucidated several transport-mediated mechanisms of resistance that are likely applicable to this compound, which acts as a prodrug for these active molecules. nih.gov
Decreased drug influx is a primary mechanism of resistance. The uptake of thiopurines into cells is largely mediated by nucleoside transporters. Studies on 6-MP have identified the downregulation of specific transporters as a key factor in acquired resistance. For instance, reduced expression of human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporters 2 and 3 (hCNT2 and hCNT3) has been shown to decrease the cellular accumulation of 6-MP, leading to resistance in acute lymphoblastic leukemia cells. nih.gov
Conversely, increased drug efflux, the active removal of the drug from the cell, is another major contributor to resistance. This process is carried out by ATP-binding cassette (ABC) transporters, which act as cellular pumps. The upregulation of P-glycoprotein (P-gp), a member of the ABC transporter family, has been implicated in the resistance to 6-MP in chronic myeloid leukemia cells. nih.gov This transporter actively expels 6-MP and its metabolites from the cell, thereby lowering their intracellular concentration and diminishing their therapeutic effect. nih.gov
The interplay between influx and efflux transporters is crucial in determining the net intracellular concentration of the active thiopurine metabolites. The following tables summarize the key transporters involved in the transport of thiopurines and the observed changes in resistant cell lines, which are relevant to understanding the potential transport-mediated resistance mechanisms for this compound.
Table 1: Influx Transporters Associated with Thiopurine Uptake and Resistance
| Transporter | Substrate(s) | Role in Resistance | Cell Line Studied |
| hENT1 (human equilibrative nucleoside transporter 1) | 6-mercaptopurine | Downregulation leads to decreased drug accumulation and resistance. nih.gov | Acute Lymphoblastic Leukemia (ALL) |
| hCNT2 (human concentrative nucleoside transporter 2) | 6-mercaptopurine | Downregulation contributes to decreased drug uptake and resistance. nih.gov | Acute Lymphoblastic Leukemia (ALL) |
| hCNT3 (human concentrative nucleoside transporter 3) | 6-mercaptopurine | Downregulation is associated with reduced drug accumulation and resistance. nih.gov | Acute Lymphoblastic Leukemia (ALL) |
Table 2: Efflux Transporters Associated with Thiopurine Expulsion and Resistance
| Transporter | Substrate(s) | Role in Resistance | Cell Line Studied |
| P-glycoprotein (P-gp/ABCB1) | 6-mercaptopurine and its metabolites | Upregulation leads to increased drug efflux and resistance. nih.gov | Chronic Myeloid Leukemia (CML) |
It is important to note that while these findings are based on studies of 6-mercaptopurine, they provide a strong foundation for understanding the transport-mediated resistance mechanisms relevant to this compound, given its conversion to 6-MP in vivo. nih.gov Further research is needed to directly investigate the interaction of this compound and its specific metabolites with these and other cellular transporters.
Computational and Structural Biology Approaches
Molecular Modeling and Docking Studies of 9-Ethyl-6-methylthiopurine with Enzyme Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like a thiopurine derivative might interact with a biological target, typically a protein or enzyme.
While specific docking studies for this compound were not found in the available literature, research on related thiopurine derivatives provides valuable insights into their binding modes. For instance, docking studies of various thiopurine derivatives with Human Serum Albumin (HSA), a major transport protein in blood plasma, have been performed to understand their binding and distribution characteristics ptfarm.pl. These studies often reveal that the binding is stabilized by a network of weak chemical bonds, including hydrogen bonds and salt bridges ptfarm.pl.
In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. A computational algorithm then "docks" the ligand into the protein's active site, exploring various possible conformations and orientations. The results are ranked using a scoring function that estimates the binding affinity mdpi.commdpi.com.
For thiopurines, molecular docking can elucidate key interactions, such as hydrogen bonding involving the purine (B94841) ring's nitrogen atoms. In studies with HSA, the N(3) and N(9) atoms of 6-mercaptopurine (B1684380) (6-MP) were identified as hydrogen bond acceptors, while interactions with charged amino acid residues like Lysine-199 and Arginine-257 were also observed ptfarm.pl. The sulfur atom in the thiopurine core is generally considered a weak hydrogen-bond acceptor ptfarm.pl. Such studies are fundamental in predicting how 9-alkylated derivatives might bind to enzyme targets and in designing novel compounds with improved affinity and selectivity nih.gov.
Molecular Dynamics Simulations to Elucidate Compound-Protein Binding Interactions
Molecular dynamics (MD) simulations offer a more dynamic picture of compound-protein interactions than static docking models. By simulating the movements of atoms over time, MD can reveal the stability of a ligand in a binding pocket and the conformational changes that may occur in both the ligand and the protein upon binding nih.gov.
Specific MD simulations for this compound are not detailed in the reviewed literature. However, a comprehensive MD simulation was conducted on a complex of human thiopurine S-methyltransferase (TPMT) with 6-mercaptopurine (6-MP) nih.gov. TPMT is a critical enzyme in the metabolism of thiopurine drugs mdpi.com. This study provides a powerful model for understanding how thiopurines, including 9-alkyl derivatives, interact with their metabolic enzymes at an atomic level nih.gov.
The simulation, performed using the AMBER package, predicted the structure of the human TPMT complexed with 6-MP. The model was solvated in a water box, and the system's dynamics were simulated for 1300 picoseconds nih.gov. The results showed that 6-MP was stabilized within the TPMT active site through non-bonded interactions with specific amino acid residues nih.gov. These findings were consistent with X-ray crystal structures of the murine TPMT-6-MP complex, validating the model's accuracy nih.gov.
The key interactions stabilizing the binding of 6-MP in the TPMT active site are detailed in the table below.
| Interacting TPMT Residue | Type of Interaction |
| Phenylalanine-40 (Phe40) | Non-bonded interaction |
| Proline-196 (Pro196) | Non-bonded interaction |
| Arginine-226 (Arg226) | Non-bonded interaction |
| Data sourced from MD simulation of the human TPMT-6MP complex nih.gov. |
These simulations provide crucial insights into the binding stability and interaction patterns that govern the substrate recognition and metabolism of thiopurines by TPMT nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Analysis for 9-Alkyl Thiopurines
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity wikipedia.orglibretexts.org. By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of new, untested compounds and guide drug design nih.gov.
A direct QSAR study focused specifically on 9-alkyl thiopurines was not found in the surveyed literature. However, a foundational pharmacological study revealed a critical structure-activity relationship for this class of compounds. It was demonstrated that 9-alkyl derivatives of 6-mercaptopurine and 6-thioguanine (B1684491), including 9-ethyl-6-mercaptopurine (B1229893), function as prodrugs nih.gov. In vivo, these compounds undergo dealkylation to release the parent active drugs, 6-mercaptopurine (MP) and 6-thioguanine (TG) nih.gov. This metabolic conversion explains their pharmacological and toxicological properties, establishing a clear relationship where the 9-alkyl substitution facilitates delivery, leading to the subsequent release of the active agent nih.gov.
While the prodrug nature of 9-alkyl thiopurines is a pharmacological SAR, computational QSAR studies on broader classes of substituted purines highlight how molecular properties can be correlated with activity. For example, a 3D-QSAR study on a series of 2,6,9-trisubstituted purine derivatives as potential anticancer agents found that steric properties were the most significant contributors to the compounds' cytotoxicity nih.gov. The analysis concluded that an arylpiperazinyl group at the C6 position of the purine ring was beneficial for activity, whereas bulky substituents at the C2 position were unfavorable nih.gov. Such models demonstrate the power of QSAR to distill complex structure-activity data into predictive rules that can guide the synthesis of more effective purine-based therapeutic agents nih.govnih.gov.
Crystallographic and Spectroscopic Analysis of this compound and its Complexes with Biomolecules
Crystallographic and spectroscopic techniques are essential for the unambiguous determination of a molecule's three-dimensional structure and for confirming its chemical identity. X-ray crystallography provides high-resolution data on the atomic arrangement in a crystalline solid, including how a compound may bind to a biomolecule acs.org. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about molecular structure and connectivity mdpi.comresearchgate.net.
A crystal structure for this compound or its direct precursor, 9-ethyl-6-mercaptopurine, is not currently available in public databases. Likewise, no structures of its complexes with biomolecules have been reported. X-ray crystallography has, however, been successfully used to determine the structures of related purine analogs, such as 6-mercaptopurine and xanthine (B1682287), providing detailed information on their bond lengths, angles, and intermolecular interactions acs.orgnih.gov.
Spectroscopic data for the closely related precursor, 9-ethyl-6-mercaptopurine, is available. PubChem lists 13C NMR and Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound nih.gov. Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern can also help elucidate the structure.
GC-MS Fragmentation Data for 9-ethyl-6-mercaptopurine
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
|---|---|
| 180 | High |
| 152 | Medium |
| 125 | Low |
Data sourced from PubChem CID 3032484 nih.gov.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The available 13C NMR data confirms the carbon skeleton of 9-ethyl-6-mercaptopurine nih.gov. Together, these techniques are indispensable for characterizing the structure and purity of synthesized compounds like this compound and are critical first steps before undertaking more complex biological and computational studies researchgate.netepa.gov.
Comparative Research and Future Directions in 9 Ethyl 6 Methylthiopurine Studies
Comparative Analysis of 9-Ethyl-6-methylthiopurine with Benchmark Thiopurines (e.g., 6-Mercaptopurine (B1684380), 6-Thioguanine)
The therapeutic utility of benchmark thiopurines such as 6-mercaptopurine (6-MP) and 6-thioguanine (B1684491) (6-TG) is well-established in the treatment of various diseases, including acute lymphoblastic leukemia. researchgate.netresearchgate.net However, challenges such as drug resistance and toxicity have driven the investigation of analogues like this compound. researchgate.netnih.gov
Similarities and Differences in Molecular Mechanisms of Action
Research suggests that 9-alkyl derivatives of 6-thiopurines, including this compound, function as prodrugs for 6-MP and 6-TG. nih.gov This indicates a fundamental similarity in their ultimate mechanism of action. Following administration, this compound is believed to undergo dealkylation to release 6-mercaptopurine. nih.gov Subsequently, 6-MP is metabolized through a complex pathway involving the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) to form thioinosinic acid (TIMP). drugbank.com TIMP can then be converted to thioguanylic acid (TGMP) and ultimately into the active metabolites, 6-thioguanine nucleotides (6-TGNs). drugbank.comnih.gov These 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression. nih.govclinpgx.org The primary mechanism of action for both the parent compounds and this compound is therefore interference with nucleic acid synthesis. drugbank.comwikipedia.org
Despite this shared pathway, key differences may exist in their initial pharmacology. The substitution at the 9-position of the purine (B94841) ring in this compound could alter its transport into cells and its interaction with metabolic enzymes prior to its conversion to 6-MP. This modification may influence the bioavailability and tissue distribution of the active metabolites, potentially leading to a different therapeutic window.
| Feature | This compound | 6-Mercaptopurine | 6-Thioguanine |
| Initial Form | Prodrug | Active Drug/Prodrug | Active Drug/Prodrug |
| Activation | Requires dealkylation to 6-MP | Converted to TIMP by HGPRTase | Converted to TGMP by HGPRTase |
| Primary Active Metabolites | 6-Thioguanine Nucleotides (6-TGNs) | 6-Thioguanine Nucleotides (6-TGNs) | 6-Thioguanine Nucleotides (6-TGNs) |
| Ultimate Mechanism | Incorporation into DNA and RNA, inhibiting nucleic acid synthesis | Incorporation into DNA and RNA, inhibiting nucleic acid synthesis | Incorporation into DNA and RNA, inhibiting nucleic acid synthesis |
| Potential Difference | Altered cellular uptake and initial metabolism due to 9-ethyl group | Direct entry into the metabolic pathway | Direct entry into the metabolic pathway |
Comparative Cellular Efficacy in Research Models
Studies on 9-alkyl-6-thiopurines have suggested that these compounds may possess a more favorable therapeutic index compared to their parent drugs, 6-MP and 6-TG. researchgate.netnih.gov Furthermore, some of these derivatives have demonstrated activity against cell lines that are resistant to 6-mercaptopurine and 6-thioguanine. researchgate.netnih.gov This suggests a potential difference in cellular efficacy that may be attributed to the 9-alkyl substitution.
For instance, in a study involving AKR mice, dealkylation of 9-ethyl-6-mercaptopurine (B1229893) was observed, leading to the urinary excretion of 6-MP. nih.gov While the cumulative daily urinary excretion of 6-MP from 9-ethyl-6-mercaptopurine was about 20-30% of that observed in mice receiving 6-MP directly at near equitoxic doses, the modified compound's ability to overcome resistance mechanisms is of significant interest. nih.gov The improved efficacy in resistant cells could be due to altered cell membrane permeability or a reduced affinity for efflux pumps that actively remove the parent drugs from the cell.
| Compound | Research Model | Finding |
| 9-alkyl, 6-thiopurines | Cells in culture resistant to 6-Thioguanine | Active against resistant cells researchgate.netnih.gov |
| 9-(n-Butyl)-6-thioguanine | Chinese hamster ovary cells in vitro | Essentially inactive compared to 6-Thioguanine nih.gov |
| 9-ethyl-6-mercaptopurine | AKR mice | Undergoes dealkylation to form 6-mercaptopurine nih.gov |
Development of Novel this compound Based Research Probes and Tools
While specific research probes directly derived from this compound are not extensively documented, the broader field of purine analogues offers insights into potential avenues for development. The synthesis of C6-substituted purine nucleoside analogues through methods like photoredox/nickel dual catalytic cross-coupling highlights the chemical tractability of modifying the purine scaffold. nih.gov Such synthetic strategies could be adapted to introduce reporter molecules, such as fluorescent tags or biotin, onto the this compound structure.
These functionalized probes could be invaluable for studying the compound's cellular uptake, subcellular localization, and interactions with metabolic enzymes. For example, a fluorescently labeled this compound could be used in high-resolution microscopy to visualize its journey into and within living cells, providing direct evidence of its transport mechanisms and sites of metabolic conversion.
Integration of Multi-Omics Data in Thiopurine Research for Systems-Level Understanding
The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful approach to unravel the complex biological effects of thiopurines. nih.govnih.govmdpi.com In the context of thiopurine therapy for conditions like inflammatory bowel disease (IBD), multi-omics studies are beginning to shed light on the molecular basis of differing metabolite profiles and their relation to disease activity. plos.org
Applying a multi-omics approach to the study of this compound could provide a comprehensive, systems-level understanding of its action. For instance, transcriptomic analysis of cells treated with this compound could identify changes in gene expression that are distinct from those induced by 6-MP, potentially revealing novel pathways affected by the compound. Metabolomic profiling could precisely map the conversion of this compound to its active metabolites and identify any unique downstream metabolic consequences. youtube.com Integrating these datasets could help in identifying biomarkers that predict patient response to the drug and in understanding the molecular underpinnings of its potentially improved therapeutic index. techscience.com
Emerging Research Areas for this compound and its Analogues
The development of novel purine derivatives continues to be an active area of research, with a focus on creating compounds with enhanced efficacy and reduced side effects. rsc.org For this compound and its analogues, several emerging research areas can be envisioned.
One key area is the design of novel drug delivery systems. Strategies such as nano-based formulations, including liposomal delivery and polymeric nanoparticles, are being explored for other thiopurines to improve their bioavailability and target-specific delivery. nih.gov These approaches could be particularly beneficial for prodrugs like this compound to ensure efficient delivery to target tissues and controlled release of the active compound.
Another promising direction is the synthesis of hybrid molecules that combine the thiopurine scaffold with other pharmacologically active moieties. rsc.org This could lead to the development of dual-action drugs with synergistic effects. Furthermore, the exploration of 9-substituted purine analogues as inhibitors of other cellular targets beyond DNA replication, such as protein kinases, is an expanding field. aacrjournals.org Structure-activity relationship studies on a wider range of 9-substituted derivatives could uncover novel biological activities and therapeutic applications.
Q & A
Q. How can researchers mitigate bias in experimental designs studying this compound?
- Methodological Answer : Implement blinding during data collection/analysis. Use randomized block designs for in vivo studies to control for environmental variables. Validate findings with independent replicates and negative/positive controls. Pre-register hypotheses and methods on platforms like Open Science Framework to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
